1-(2-Azidoethyl)-4-(trifluoromethyl)piperidin-4-ol - 1875250-11-5

1-(2-Azidoethyl)-4-(trifluoromethyl)piperidin-4-ol

Catalog Number: EVT-1766380
CAS Number: 1875250-11-5
Molecular Formula: C8H13F3N4O
Molecular Weight: 238.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fenspiride HCl

  • Relevance: The key intermediate in the synthesis of Fenspiride HCl is 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol []. This intermediate shares the piperidin-4-ol core structure with the target compound, 1-(2-azidoethyl)-4-(trifluoromethyl)piperidin-4-ol. The structural similarity lies in the presence of a piperidine ring with a hydroxyl group at the 4-position. The difference is in the substituents at the 1-position and the 4-position of the piperidine ring.

1-Propyl-4-(3'-amino-1’,2’,4'-triazolo-3'-thiopropinyl) piperidin-4-ol

  • Compound Description: This compound is a plant growth stimulator. It was synthesized and tested on spring wheat grains, demonstrating growth-stimulating activity compared to control groups [].

Ro 63-1908 (1-[2-(4-Hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol)

  • Compound Description: Ro 63-1908 is a novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist. It exhibits potent and selective antagonism against the NR2B subtype of NMDA receptors. Ro 63-1908 demonstrates neuroprotective effects against glutamate-induced toxicity and oxygen/glucose deprivation-induced toxicity in vitro [].

1-[(2,6-Dimethylphenoxy)ethyl]piperidin-4-ol and 1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol

  • Compound Description: These two compounds are aminoalkanol derivatives, which are of interest in medicinal chemistry as potential anticonvulsant drugs []. The specific biological activities of these two compounds are not detailed in the provided abstract.

1-[(2,3-dimethylphenoxy)ethyl]piperidin-4-ol N-oxide monohydrate

  • Compound Description: This compound is an N-oxide derivative of an aminoalkanol, which is a class of compounds of interest in medicinal chemistry as potential anticonvulsant drugs []. The specific biological activities of this compound are not detailed in the provided abstract.

1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It exhibits potent CB1R activity and demonstrates significant weight-loss efficacy in diet-induced obese (DIO) mice [].

2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues

  • Compound Description: These compounds are novel glutaminase 1 inhibitors with potential applications in glioblastoma chemotherapy [].

1-(2,4‐Dichlorophenyl)‐4‐ethyl‐5‐(5‐(2‐(4‐(trifluoromethyl)phenyl)ethynyl)thiophen‐2‐yl)‐N‐(piperidin‐1‐yl)‐1H‐pyrazole‐3‐carboxamide

  • Compound Description: This compound is a potential peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist [].

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound's specific biological activity is not mentioned in the provided context [].

(3E,5E)-3,5-bis(4-fluorobenzylidene)-1-((4-(trifluoromethyl)benzenesulfonyl)piperidin-4-one

  • Compound Description: This compound's specific biological activity is not mentioned in the provided abstract. Its structure has been characterized through X-ray crystallography [].

1-benzyl-4-trifluoromethyl-5-phenylmethanol-1,2,3-triazole

  • Compound Description: This compound's specific biological activity is not mentioned in the provided abstract. The structure of this triazole derivative has been confirmed using spectroscopic methods, including IR, 1H NMR, 19F NMR, 13C NMR, and ESI-MS [].

2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol

  • Compound Description: There is no specific biological activity mentioned for this compound in the provided abstract. The research focuses on developing an efficient method to separate this compound from its 1,2,4-triazol-4-yl isomer [].
  • Compound Description: These are a class of compounds synthesized and tested for their antileishmanial activity. While they show moderate activity against Leishmania major promastigotes, they exhibit promising antiamastigote activity [].

SRPIN340 (N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide)

  • Compound Description: SRPIN340 is a known inhibitor of serine-arginine protein kinases (SRPKs) [].
  • Compound Description: This group of compounds was synthesized and investigated for their ability to undergo [, ]-sigmatropic rearrangements [].

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

  • Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor, designed to target both wild-type cKIT and the drug-resistant T670I mutant found in gastrointestinal stromal tumors (GISTs) [].

2-(trifluoromethyl)phenethyl alcohol and 4-(trifluoromethyl)phenethyl alcohol

  • Compound Description: These compounds are glass-forming single-phenyl-ring alcohols studied for their vibrational dynamics and phase behavior [].

(3E,5E)-3,5-bis(3-nitrobenzylidene)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-one

  • Compound Description: There is no specific biological activity mentioned for this compound in the provided abstract. Its structure has been characterized through X-ray crystallography [].
  • Compound Description: L-371,257 is an oxytocin antagonist, and modifications led to derivatives like L-372,662 with improved pharmacokinetic properties and oral bioavailability. L-372,662 demonstrates potent in vitro and in vivo antagonism of the human oxytocin receptor while maintaining selectivity against arginine vasopressin receptors [].

(3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

  • Compound Description: There is no specific biological activity mentioned for this compound in the provided abstract. Its structure has been characterized through X-ray crystallography [].

6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy)[1,2,4]triazolo[1,5-a]pyridin-6-yl)nicotinamide (5a)

  • Compound Description: Compound 5a is a potent and orally bioavailable retinoic acid receptor-related orphan nuclear receptor γt (RORγt) inverse agonist. It demonstrated robust, dose-dependent inhibition of IL-17A production in both in vitro and in vivo models, suggesting potential therapeutic benefits for psoriasis [].

trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

  • Compound Description: Mavatrep is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. It exhibits promising analgesic activity in preclinical models of pain [].

(3E,5E)-1-((4-bromophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

  • Compound Description: There is no specific biological activity mentioned for this compound in the provided abstract. Its structure has been characterized through X-ray crystallography [].

N‐Substituted 3,5‐Bis(2‐(trifluoromethyl)benzylidene)piperidin‐4‐ones

  • Compound Description: This refers to a series of compounds with anti-inflammatory properties. They demonstrated significant inhibition of pro-inflammatory cytokines and mediators in LPS-stimulated RAW 264.7 cells and effectively reduced carrageenan-induced paw edema in rats [].

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

  • Compound Description: There is no specific biological activity mentioned for this compound in the provided abstract. Its structure has been characterized through X-ray crystallography [].

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

  • Compound Description: AMG8562 is a novel transient receptor potential vanilloid type 1 (TRPV1) modulator. It exhibits antihyperalgesic effects in rodent models of pain without causing hyperthermia [].

Piperidin-4-ilazetidindiamidy

    • Compound Description: This compound is a precursor in the synthesis of 2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine, which has potential pharmacological activity [].

    3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

    • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor. It demonstrates significant effects in rodent models for schizophrenia without causing undesirable central nervous system side effects [].
    • Compound Description: This compound is a side product identified during the synthesis of an 8-nitro-1,3-benzothiazin-4-one derivative, which belongs to a class of potential anti-tuberculosis drug candidates [].

    SR 16435 (1-(1-(Bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one)

    • Compound Description: SR 16435 is a novel mixed nociceptin/orphanin FQ (NOP)/μ-opioid receptor partial agonist. It demonstrates analgesic effects in mice but with reduced rewarding properties and tolerance development compared to morphine [].

    6-substituted and cycloalka[d] 4-trifluoromethyl-2-acetylaminopyrimidines

    • Compound Description: This refers to a series of novel amino-protected pyrimidine derivatives synthesized via a one-pot reaction. The acetylamino group can be further hydrolyzed to obtain the corresponding 2-aminopyrimidines [].

    4,4-Difluoro-3-(3-phenylisoxazol-5-yl)-8-trifluoromethyl-5-(naphthalen-2-yl)-4-bora-3a,4a-diaza-s-indacene

    • Compound Description: This compound is a novel fluorescent dye that emits light in the long-wavelength region with a high quantum yield [].

    2,4,6-trifluoro-n-[6-(1-methyl-piperidin-4-carbonyl)-pyridin-2-yl-benzamide

    • Compound Description: This compound's specific biological activity is not mentioned in the provided context. It is a component of a pharmaceutical composition, along with a pharmaceutically acceptable carrier [].
    • Compound Description: This compound, a mefloquinium salt, has been characterized by its crystal structure, revealing an l-shaped conformation with a piperidin-1-ium group nearly orthogonal to the quinolinyl residue [].

    Properties

    CAS Number

    1875250-11-5

    Product Name

    1-(2-Azidoethyl)-4-(trifluoromethyl)piperidin-4-ol

    IUPAC Name

    1-(2-azidoethyl)-4-(trifluoromethyl)piperidin-4-ol

    Molecular Formula

    C8H13F3N4O

    Molecular Weight

    238.21 g/mol

    InChI

    InChI=1S/C8H13F3N4O/c9-8(10,11)7(16)1-4-15(5-2-7)6-3-13-14-12/h16H,1-6H2

    InChI Key

    JVMRFFZNWOHXFD-UHFFFAOYSA-N

    SMILES

    C1CN(CCC1(C(F)(F)F)O)CCN=[N+]=[N-]

    Canonical SMILES

    C1CN(CCC1(C(F)(F)F)O)CCN=[N+]=[N-]

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.